5-Fluoro-2-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Investigations into the molecular structure of halogenated benzaldehydes, including 5-Fluoro-2-hydroxybenzaldehyde, utilize techniques such as X-ray diffraction and spectroscopy. These studies reveal how the presence of a fluorine atom influences the overall molecular geometry, electron distribution, and intra- and intermolecular interactions. For example, density functional theory calculations and spectroscopic analyses (FT-IR, FT-Raman) provide insight into the vibrational modes, molecular geometry, and electronic properties of similar fluorinated compounds (Sehar Iyasamy et al., 2016; S. Samdal et al., 1997).
Chemical Reactions and Properties
5-Fluoro-2-hydroxybenzaldehyde participates in various chemical reactions, reflecting its utility in organic synthesis. Reactions such as chelation with transition metals, condensation with hydrazines, and nucleophilic addition highlight its versatility. These reactions are pivotal for the synthesis of complex molecules, including ligands, pharmaceuticals, and materials with specific functionalities (B. Ülküseven et al., 2008; K. Lukin et al., 2006).
Scientific research applications
Chemosensor Development
5-Fluoro-2-hydroxybenzaldehyde has been utilized in the development of chemosensors. In a study, it was reacted with rhodamine hydrazine to create a compound that selectively detects copper ions (Cu2+). This compound undergoes a color change from colorless to yellow, enabling visual detection of Cu2+ in solutions. This application is significant in environmental monitoring and industrial processes where copper ion detection is crucial (Gao et al., 2014).
Anticancer Research
5-Fluoro-2-hydroxybenzaldehyde has been involved in the synthesis of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. These analogues were tested for their in vitro anticancer properties, providing insights into the development of new cancer therapies (Lawrence et al., 2003).
Studies on Adrenergic Activity
Research has been conducted on fluorinated benzaldehydes, including 5-fluoro-2-hydroxybenzaldehyde, for their role in modifying the adrenergic properties of certain compounds. These studies are significant in understanding the interactions and potential applications of these compounds in neurological and cardiovascular therapies (Kirk et al., 1979).
Bioconversion Studies
The compound's bioconversion potential has been explored using the fungus Bjerkandera adusta. This research is valuable in biotechnology, especially in the production of novel halogenated aromatic compounds, which have applications in various industries (Lauritsen & Lunding, 1998).
Fluorescence Sensing
5-Fluoro-2-hydroxybenzaldehyde has been studied for its role in enhancing the sensitivity of fluorescence-based sensors towards fluoride. Such applications are important in environmental monitoring and analytical chemistry (Liu et al., 2015).
properties
IUPAC Name |
5-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUBQNUDZOGOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371994 | |
Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxybenzaldehyde | |
CAS RN |
347-54-6 | |
Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.